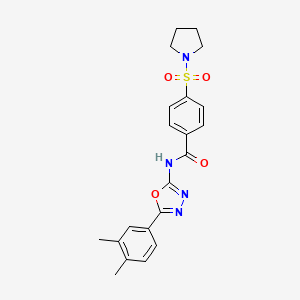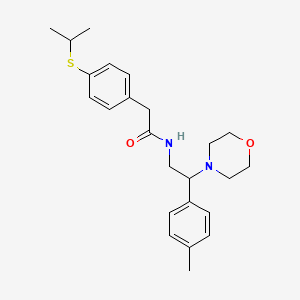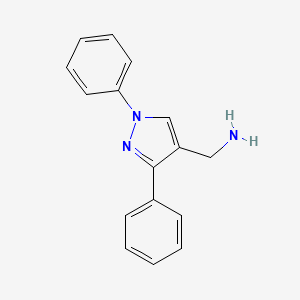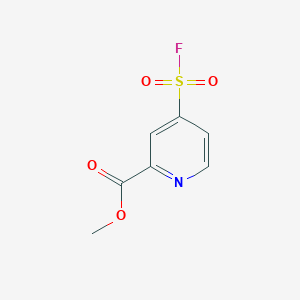
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of protein kinase CK2, an enzyme that plays a crucial role in regulating cell growth and proliferation. In
Applications De Recherche Scientifique
Anticancer Activity
Thiourea derivatives, including those structurally related to the query compound, have been investigated for their anticancer properties. For instance, a study on N-[3,4-Dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea outlined its strong anticancer activity across several assays and cell lines, highlighting its potential in clinical trials for kidney cancer treatment. This compound demonstrated notable efficacy without significant toxicity in animal studies, suggesting that a metabolite might act as the active agent. De novo synthesis of this primary metabolite was achieved to further explore its therapeutic potential (Nammalwar et al., 2010).
Solar Energy Conversion
Another application area is in solar energy, where thiourea derivatives have been utilized in dye-sensitized solar cells (DSSCs). A study demonstrated the use of synthesized thiourea derivatives as novel additives in gel polymer electrolytes for DSSCs, which significantly enhanced the solar to electric conversion efficiency. These derivatives, when added to Co2+/Co3+ redox electrolytes, displayed a notable increase in efficiency, emphasizing the role of thiourea derivatives in improving the performance of renewable energy technologies (Karthika et al., 2019).
Antioxidant Activity
Benzothiazoles and thioureas are known for their antioxidant capabilities, which are crucial in mitigating oxidative stress-related damages. A specific benzothiazole-isothiourea derivative was synthesized and showed promising results in scavenging free radicals, indicating its potential as an antioxidant agent. Such compounds could play a significant role in preventing or treating conditions associated with oxidative stress, further expanding the utility of thiourea derivatives in medical research (Cabrera-Pérez et al., 2016).
Polymer Science
In polymer science, thiourea derivatives have been explored for the synthesis of high-performance polymers. A notable study involved the creation of heteroaromatic poly(thiourea-imide-ester)s (PTIEs) from a novel dihydroxy monomer containing thiourea, imide, and pyridine moieties. These polymers exhibited high thermal stability and were readily soluble in polar solvents, demonstrating their potential for advanced materials applications (Kausar et al., 2013).
Photoluminescence and Sensing
Thiourea derivatives have also been studied for their photoluminescence properties and potential in sensing applications. For example, 1-(2-Hydroxyphenyl)thiourea exhibits fluorescence quenching in the presence of chromium(VI) ions, suggesting its utility in developing sensitive detection methods for environmental monitoring and analysis (Sunil et al., 2015).
Propriétés
IUPAC Name |
1-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-8-9-20-15(6-10-21-11-7-15)12-16-14(19)17-13-4-2-1-3-5-13/h1-5,18H,6-12H2,(H2,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZIULDZGTBKTNT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNC(=O)NC2=CC=CC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-[1,4'-bipiperidine]-1'-sulfonamide](/img/structure/B2380538.png)
![2-{[(4-Chlorophenyl)sulfonyl]amino}-4-(methylsulfonyl)butanoic acid](/img/structure/B2380541.png)
![1-(3,4-Dimethoxyphenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene](/img/structure/B2380542.png)



![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-[[4-(4-bromophenyl)-1,3-thiazol-2-yl]carbamoyl]phenoxy]benzamide](/img/structure/B2380552.png)
![2-[[oxo-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-yl)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid methyl ester](/img/structure/B2380553.png)


![7-Bromobenzo[d][1,3]dioxol-5-amine](/img/structure/B2380558.png)
![N-[2-(4-ethoxyphenoxy)ethyl]-2,4-dimethoxybenzamide](/img/structure/B2380559.png)
![Tert-butyl 2-[(oxan-4-yl)amino]acetate](/img/structure/B2380560.png)
![2-{[(4-Chlorobenzyl)oxy]amino}-5-pyrimidinecarbonitrile](/img/structure/B2380561.png)